molecular formula C7H5F2NO3 B1447203 (2,4-Difluoro-6-nitrophenyl)methanol CAS No. 1803787-05-4

(2,4-Difluoro-6-nitrophenyl)methanol

Cat. No.: B1447203
CAS No.: 1803787-05-4
M. Wt: 189.12 g/mol
InChI Key: LZRAMXHQFWZODZ-UHFFFAOYSA-N
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Description

“(2,4-Difluoro-6-nitrophenyl)methanol” is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-2,11H,3H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Complex Compounds : (2,4-Difluoro-6-nitrophenyl)methanol plays a role in the synthesis of various complex compounds. For instance, it is involved in the synthesis of 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, a compound synthesized under phase transfer catalysis (Li Ruo-qi, 2008).

  • Catalysis and Reaction Mechanisms : This chemical is used in the study of various catalysis processes and reaction mechanisms. A study on the mechanism of action of 2-formyl-4-pyrrolidinopyridine, a catalyst for hydroxyl-directed methanolysis of alpha-hydroxy esters, sheds light on its role in these processes (T. Sammakia & T. Hurley, 1999).

Pharmaceutical and Biochemical Research

  • Inhibitors in Pseudomonas aeruginosa : Derivatives of this compound, particularly (2-nitrophenyl)methanol derivatives, have been found to be promising inhibitors of PqsD in Pseudomonas aeruginosa, a key enzyme in cell-to-cell communication. These compounds have potential applications as anti-infectives (Michael P. Storz et al., 2014).

Photocatalytic Applications

  • Photocatalytic Reduction Studies : The compound is used in photocatalytic reduction studies, such as the study on the effect of sacrificial agents on the photocatalytic reduction of 4-nitrophenol employing a ZrO2–TiO2 photocatalyst. These studies help in understanding the interactions that improve the reduction process (D. Guerrero-Araque et al., 2017).

Environmental Impact Studies

  • Toxicity and Environmental Impact : Research has also focused on understanding the toxic effects of nitrophenols, related to this compound, on anaerobic systems. This is crucial in assessing the environmental impact of such compounds in ecosystems (Mohammad R. Haghighi Podeh et al., 1995).

Spectroscopic Analysis

  • Spectroscopic Behavior and Analysis : The electronic spectra of related compounds, such as 2-nitrophenol, have been studied to understand the effects of substituents on the solvatochromic behavior. These studies are essential in developing applications in spectroscopic analysis and molecular design (Samuel Tetteh et al., 2018).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2,4-difluoro-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRAMXHQFWZODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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